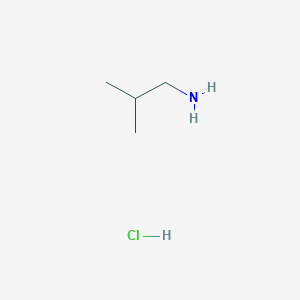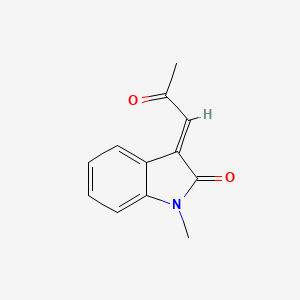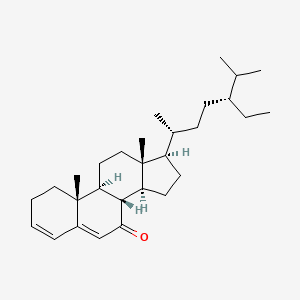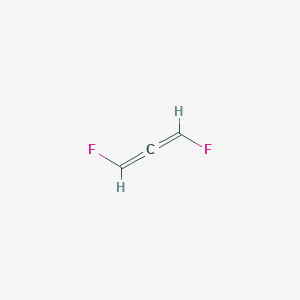
(3-hydroxyphenyl)methyl benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-hydroxyphenyl)methyl benzoate is an organic compound that belongs to the class of benzoate esters It is formed by the esterification of benzoic acid with 3-hydroxybenzyl alcohol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid 3-hydroxybenzyl ester typically involves the esterification of benzoic acid with 3-hydroxybenzyl alcohol. One common method is the acylation of 3-hydroxybenzyl alcohol using benzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of benzoic acid 3-hydroxybenzyl ester can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of catalysts, such as acidic or basic resins, can also enhance the efficiency of the esterification process.
Analyse Des Réactions Chimiques
Types of Reactions
(3-hydroxyphenyl)methyl benzoate can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and aldehydes.
Reduction: Reduction of the ester can yield alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Benzoic acid and 3-hydroxybenzaldehyde.
Reduction: 3-hydroxybenzyl alcohol and benzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Applications De Recherche Scientifique
(3-hydroxyphenyl)methyl benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of fragrances, flavors, and preservatives due to its aromatic properties.
Mécanisme D'action
The mechanism of action of benzoic acid 3-hydroxybenzyl ester involves its interaction with cellular components. The ester can permeate cell membranes and undergo hydrolysis to release benzoic acid and 3-hydroxybenzyl alcohol. These metabolites can then exert their effects by interacting with specific molecular targets and pathways, such as inhibiting microbial growth by disrupting cell membrane integrity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzoic acid methyl ester
- Benzoic acid ethyl ester
- Benzoic acid propyl ester
Comparison
Compared to other benzoate esters, benzoic acid 3-hydroxybenzyl ester is unique due to the presence of the hydroxyl group on the benzyl moiety. This hydroxyl group can participate in additional hydrogen bonding and other interactions, potentially enhancing its biological activity and solubility in aqueous environments.
Propriétés
Formule moléculaire |
C14H12O3 |
|---|---|
Poids moléculaire |
228.24 g/mol |
Nom IUPAC |
(3-hydroxyphenyl)methyl benzoate |
InChI |
InChI=1S/C14H12O3/c15-13-8-4-5-11(9-13)10-17-14(16)12-6-2-1-3-7-12/h1-9,15H,10H2 |
Clé InChI |
RNXDSUVYRWSRJD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)OCC2=CC(=CC=C2)O |
SMILES canonique |
C1=CC=C(C=C1)C(=O)OCC2=CC(=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![10,13-dimethyl-17-(5,6,7-trihydroxy-6-methylheptan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol](/img/structure/B1252262.png)
![methyl (1S,4aS,7aS)-7-(hydroxymethyl)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B1252264.png)
![2-Phenylimidazo[4,5-f][1,10]phenanthroline](/img/structure/B1252267.png)
![(1S,2R,7S,8S,9S)-2,6,6,9-tetramethyltricyclo[5.4.0.02,9]undecan-8-ol](/img/structure/B1252268.png)

![(1S,2R,4R,5R,6S,7R,8S,11R)-4,5,7,11-tetrahydroxy-2,7-dimethylspiro[9-oxatricyclo[6.3.1.01,5]dodecane-6,3'-oxetane]-2',10-dione](/img/structure/B1252270.png)



